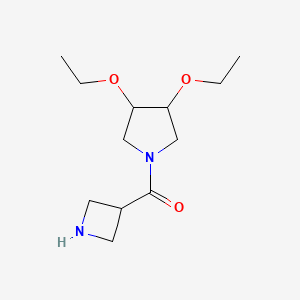![molecular formula C8H11ClN2S B1490376 3-(氯甲基)-2-甲基-2,4,6,7-四氢噻吩并[4,3-c]吡唑 CAS No. 2090852-16-5](/img/structure/B1490376.png)
3-(氯甲基)-2-甲基-2,4,6,7-四氢噻吩并[4,3-c]吡唑
描述
3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is a useful research compound. Its molecular formula is C8H11ClN2S and its molecular weight is 202.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌和抗真菌活性
由于其生物活性,吡唑衍生物已被研究用于治疗细菌和真菌感染的潜力 .
环保合成
吡唑衍生物合成方面的进展强调使用无毒、热稳定且具有成本效益的催化剂的环保属性 .
合成路线进展
最近的研究集中于开发吡唑衍生物的创新合成路线,提高这些过程的效率和选择性 .
药理活性
吡唑衍生物正在被探索用于各种药理活性,包括对某些酶的抑制谱,这可能导致潜在的医疗应用 .
多组分合成策略
作用机制
Target of Action
Similar compounds, such as pyrazole-thiazole carboxamide derivatives, have been found to inhibit succinate dehydrogenase (sdh) . SDH is an important membrane complex in the tricarboxylic acid cycle, providing energy for the growth of pathogenic bacteria .
Mode of Action
Succinate Dehydrogenase Inhibitors (SDHIs) can interfere with the effects of the tricarboxylic acid cycle by occupying its site of action at succinate dehydrogenase, leading to the death of the pathogen .
Biochemical Pathways
The compound likely affects the tricarboxylic acid cycle by inhibiting the action of Succinate Dehydrogenase . This inhibition disrupts the energy production in the pathogenic bacteria, leading to their death .
Result of Action
Based on the mode of action, it can be inferred that the compound likely leads to the death of pathogenic bacteria by disrupting their energy production .
生化分析
Biochemical Properties
3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. The interaction with CDKs can lead to the inhibition of their activity, thereby affecting cell cycle progression . Additionally, 3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole can bind to specific receptors on cell membranes, modulating signal transduction pathways and influencing cellular responses .
Cellular Effects
The effects of 3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in apoptosis, leading to programmed cell death in certain cancer cell lines . Furthermore, 3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole affects cellular metabolism by modulating the activity of metabolic enzymes, thereby impacting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can lead to the inhibition or activation of these biomolecules, resulting in changes in cellular function. For instance, the compound’s interaction with CDKs results in the inhibition of their kinase activity, thereby blocking cell cycle progression . Additionally, 3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole can induce changes in gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole can vary over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation and a subsequent decrease in its efficacy . Long-term studies have also indicated that continuous exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole vary with different dosages in animal models. At lower doses, this compound has been shown to have minimal toxic effects and can effectively modulate biochemical pathways . At higher doses, it can induce toxic effects, such as liver and kidney damage, as well as adverse effects on the central nervous system . Threshold effects have also been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity.
Metabolic Pathways
3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism and detoxification . The compound can also affect the levels of various metabolites within the cell, influencing metabolic flux and overall cellular metabolism . Additionally, 3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole can modulate the activity of co-factors involved in metabolic reactions, further impacting its metabolic pathways .
Transport and Distribution
The transport and distribution of 3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ABC transporters, which facilitate its uptake and distribution within the cell . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . The distribution of this compound within tissues is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole plays a crucial role in its activity and function. This compound can be localized to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, where it exerts its biochemical effects . Targeting signals and post-translational modifications can direct the compound to these compartments, influencing its activity and interactions with other biomolecules . The subcellular localization of 3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is essential for its role in modulating cellular processes and biochemical pathways .
属性
IUPAC Name |
3-(chloromethyl)-2-methyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2S/c1-11-8(4-9)6-5-12-3-2-7(6)10-11/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHXHOOCQCMCAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CSCCC2=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


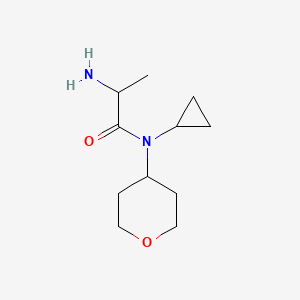
![2-(2-Aminoethyl)-6-oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1490294.png)
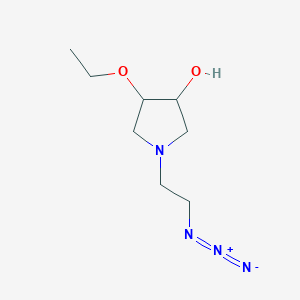
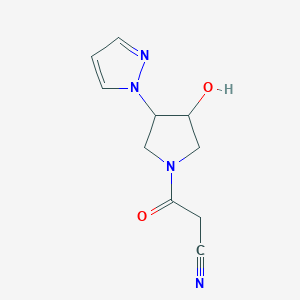
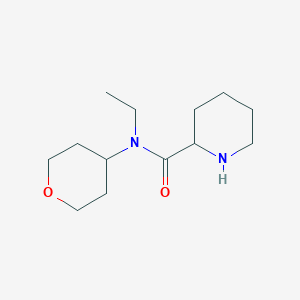
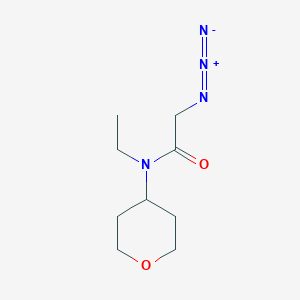

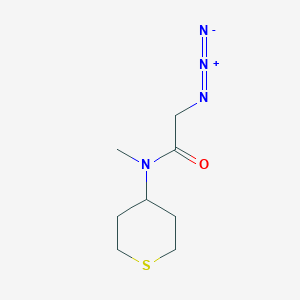
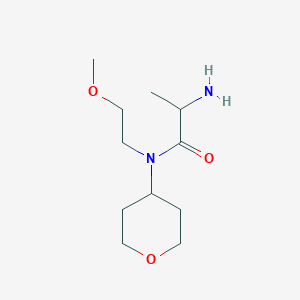
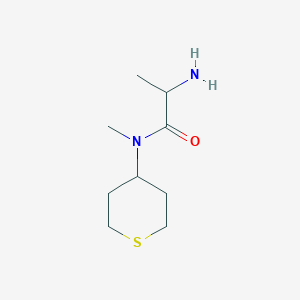
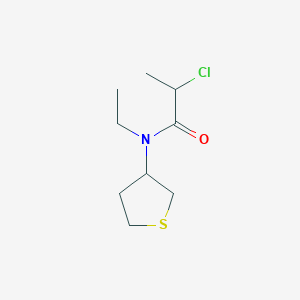
![2-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1490312.png)
